

Application Note: Mass Spectrometry of N-(furan-2-ylmethyl)-3-iodoaniline

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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

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Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of **N-(furan-2-ylmethyl)-3-iodoaniline**. While specific experimental data for this compound is not readily available in published literature, this note outlines a comprehensive analytical approach based on established principles of mass spectrometry for small organic molecules, particularly halogenated aromatic compounds and furan derivatives.[1][2][3] This guide covers theoretical fragmentation patterns, sample preparation, and instrument parameters for both liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Introduction

N-(furan-2-ylmethyl)-3-iodoaniline is a substituted aniline derivative containing furan and iodobenzene moieties. Such compounds are of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules.[1][4] It provides vital information on molecular weight and fragmentation patterns, which aids in confirming the identity and purity of synthesized compounds.[1] This note details the expected mass spectrometric behavior of the title compound and provides robust protocols for its analysis.



Predicted Fragmentation Pattern

The fragmentation of **N-(furan-2-ylmethyl)-3-iodoaniline** in a mass spectrometer is predicted to be influenced by the ionization method used. Electron ionization, being a "hard" ionization technique, is expected to produce more extensive fragmentation compared to the "soft" electrospray ionization method.[1][2]

The key predicted fragmentation pathways are:

- Alpha-Cleavage: Cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, leading to the formation of a stable furfuryl cation or a substituted aniline radical cation.
- Loss of Iodine: Cleavage of the C-I bond is a characteristic fragmentation for iodinated aromatic compounds, resulting in a significant fragment ion corresponding to the loss of an iodine radical.[5]
- Furan Ring Fragmentation: The furan ring can undergo characteristic cleavages, including the loss of CO and CHO.[6][7]
- Tropylium Ion Formation: Aromatic compounds can rearrange to form a stable tropylium ion (C7H7+).[5]

Quantitative Data

The following table summarizes the predicted quantitative data for the major ions of **N-(furan-2-ylmethyl)-3-iodoaniline** (Molecular Formula: C11H10INO, Molecular Weight: 311.11 g/mol).



Predicted Fragment	Proposed Structure	m/z (EI)	m/z (ESI, [M+H]+)	Notes
Molecular Ion [M]•+	[C11H10INO]•+	311	-	Expected in EI, may be weak.[1]
Protonated Molecule [M+H]+	[C11H11INO]+	-	312	Expected as the base peak in positive ion ESI.
Loss of Iodine [M-I]•+	[C11H10NO]•+	184	185	Characteristic loss of the iodine atom.[5]
Furfuryl Cation	[C5H5O]+	81	81	Resulting from alpha-cleavage.
lodoanilinemethy	[C7H7IN]+	232	232	Resulting from alpha-cleavage.
Phenyl Cation	[C6H5]+	77	-	Common fragment for monosubstituted benzene rings.[5]

Experimental Protocols Sample Preparation for LC-MS (ESI)

This protocol is adapted from general guidelines for small molecule analysis.[8]

- Stock Solution Preparation: Accurately weigh approximately 1 mg of N-(furan-2-ylmethyl)-3-iodoaniline and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.[8]
- Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration of 1-10 μ g/mL.[8]



- Filtration: If any particulate matter is observed, filter the working solution through a 0.22 μm syringe filter to prevent clogging of the LC system and ESI needle.[8]
- Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[8]
- Blank Samples: Prepare blank samples consisting of the mobile phase to be run before and after the analyte to check for carryover.[8]

LC-MS (ESI) Instrument Parameters

- Liquid Chromatograph:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1-5 μL.
- Mass Spectrometer (ESI):
 - Ionization Mode: Positive (and/or Negative).
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V (can be optimized).
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 600 L/hr.



- Mass Range: m/z 50-500.
- Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate) to ensure high mass accuracy.

Sample Preparation for GC-MS (EI)

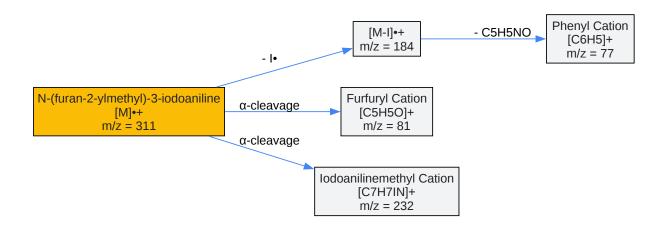
- Solution Preparation: Dissolve a small amount of **N-(furan-2-ylmethyl)-3-iodoaniline** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 μg/mL.
- Vial Transfer: Transfer the solution to a GC autosampler vial.

GC-MS (EI) Instrument Parameters

- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - o Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injection Mode: Splitless or split (e.g., 20:1).
- Mass Spectrometer (EI):
 - Ionization Energy: 70 eV.[2]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - o Mass Range: m/z 40-450.



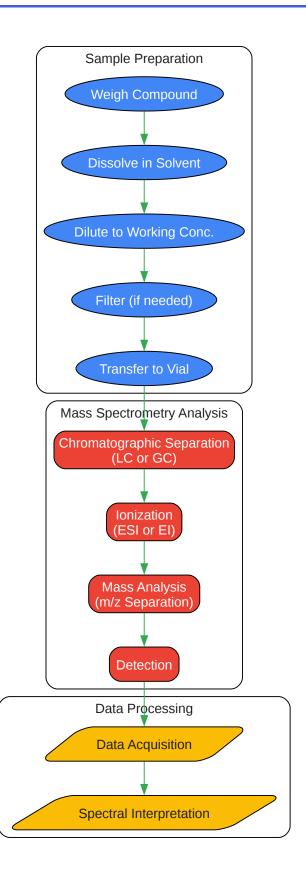
Visualizations



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Caption: Predicted EI Fragmentation Pathway.





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Caption: General Experimental Workflow.



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